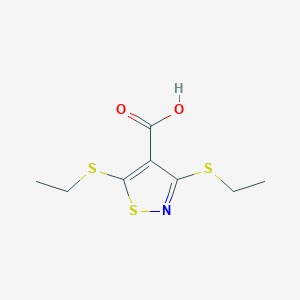
6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound that belongs to the class of benzoxazinone derivatives. This molecule has shown significant potential in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cells and tissues.
Orientations Futures
There are several future directions for the study of 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. One of the most promising directions is in the development of new anticancer drugs. Studies have shown that this compound exhibits significant anticancer activity and may be a potential candidate for further drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research such as anti-inflammatory and antioxidant therapies.
Conclusion
In conclusion, this compound is a synthetic compound that has shown significant potential in various scientific research applications. Its unique chemical properties make it a promising candidate for further drug development in the field of cancer research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-chloroaniline with salicylic acid in the presence of phosphorus oxychloride. The resulting product is then treated with chloroacetyl chloride to obtain the final product. This method has been reported to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
6-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-6-12-10(7-8)14(18)19-13(17-12)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQXRLSTLSOLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)

![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)



![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)